

Technical Guide: Synthesis and Properties of Bromobenzoyl Phenylpiperazine Derivatives

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Compound of Interest

Compound Name: 1-(2-Bromobenzoyl)-4-phenylpiperazine

Cat. No.: B500748

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of a bromobenzoyl phenylpiperazine derivative. Extensive searches did not yield a specific CAS number or detailed experimental data for **1-(2-Bromobenzoyl)-4-phenylpiperazine**. The following information pertains to the closely related and well-documented isomer, 1-(4-Bromobenzoyl)-4-phenylpiperazine. Researchers interested in the 2-bromo isomer may find the methodologies for the 4-bromo isomer adaptable.

Compound Identification

While data for the specific 2-bromo isomer is not readily available, this section details the properties of the 4-bromo isomer, which serves as a reference compound.

Compound Name	CAS Number	Molecular Formula	Molecular Weight
1-(4-Bromobenzoyl)-4-phenylpiperazine	346689-73-0 (from referenced synthesis paper)	C17H17BrN2O	345.24 g/mol

Experimental Protocols

The following synthesis protocol for 1-(4-Bromobenzoyl)-4-phenylpiperazine is based on established chemical literature.

Synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine[1]

Objective: To synthesize 1-(4-Bromobenzoyl)-4-phenylpiperazine via amide coupling.

Materials:

- 4-Bromobenzoic acid
- 1-Phenylpiperazine
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)

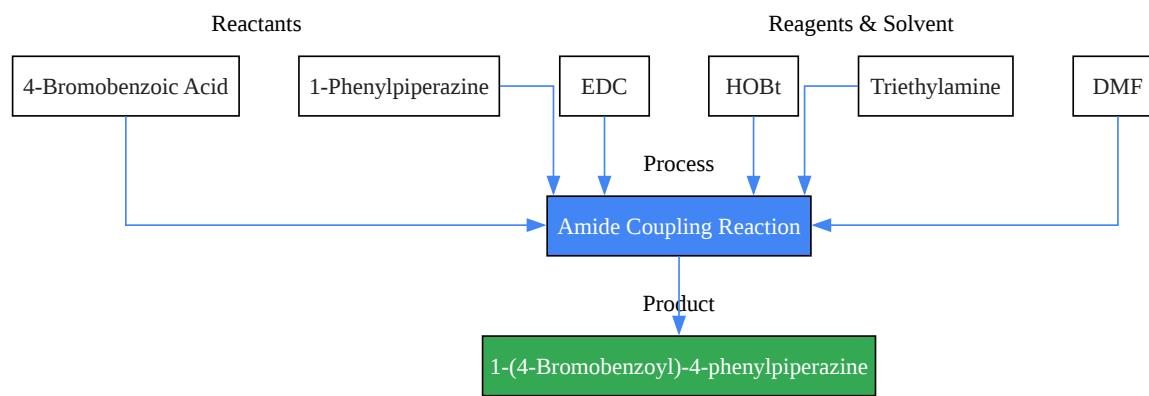
Procedure:

- To a solution of 4-bromobenzoic acid (0.5 mmol) in N,N-dimethylformamide (5 ml), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.7 mmol), 1-hydroxybenzotriazole (0.5 mmol), and triethylamine (1.5 mmol).
- Stir the resulting mixture for 20 minutes at 273 K (0 °C).
- Add a solution of 1-phenylpiperazine (0.5 mmol) in N,N-dimethylformamide (5 ml) to the reaction mixture.
- Continue stirring the reaction mixture overnight at ambient temperature.
- Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.

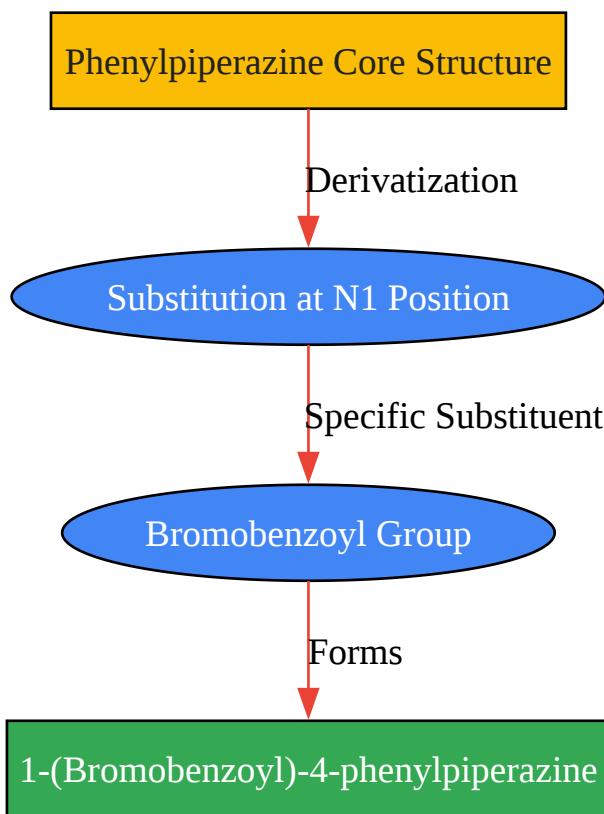


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Caption: Workflow for the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.

Logical Relationship of Phenylpiperazine Derivatives

Phenylpiperazine and its derivatives are significant pharmacophores found in a variety of biologically active compounds. The diagram below illustrates the relationship between the core phenylpiperazine structure and the target compound class.



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Caption: Hierarchical relationship of 1-(Bromobenzoyl)-4-phenylpiperazine.

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